Methyl 2-Phenylisonicotinate

Synthetic methodology Process chemistry Heterocyclic chemistry

Methyl 2-phenylisonicotinate is a privileged isonicotinyl scaffold distinguished by 2-phenyl substitution that enhances lipophilicity (LogP 2.535) and target engagement vs. unsubstituted analogs. Demonstrates broad-spectrum antimicrobial activity against S. aureus, B. subtilis, E. coli, P. aeruginosa, and A. flavus, outperforming 4-bromo and 4-thiomethyl derivatives. High DPPH radical scavenging (92.03% at 120 μg/mL) supports oxidative stress research. A well-characterized Suzuki-Miyaura route (59% yield) ensures reliable scale-up. Procure this validated, potent core for anti-infective lead optimization.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 4634-14-4
Cat. No. B1610706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Phenylisonicotinate
CAS4634-14-4
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)C2=CC=CC=C2
InChIInChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyPKPOOQVXKJROPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Phenylisonicotinate (CAS 4634-14-4) Technical Baseline and Procurement-Relevant Properties


Methyl 2-phenylisonicotinate (CAS 4634-14-4; C₁₃H₁₁NO₂; MW 213.23) is a phenyl-substituted pyridine-4-carboxylate ester . Its physicochemical profile—including a boiling point of 354.8 °C at 760 mmHg, a density of 1.147 g/cm³, and a calculated LogP of 2.535 —makes it a versatile building block for medicinal chemistry and materials research. As a member of the isonicotinyl derivative class, this compound is structurally distinguished by the 2-phenyl substitution on the pyridine ring, a feature that fundamentally alters its electronic properties and biological interaction potential compared to the unsubstituted methyl isonicotinate scaffold [1].

Methyl 2-Phenylisonicotinate: Why In-Class Analogs Cannot Be Arbitrarily Substituted


In procurement and experimental design, substituting methyl 2-phenylisonicotinate with other isonicotinic acid esters—such as the unsubstituted methyl isonicotinate (CAS 2459-09-8) or the ethyl ester analog (CAS 92199-59-2) —introduces significant, quantifiable variance in both physicochemical properties and biological activity. The presence of the 2-phenyl substituent increases molecular weight and lipophilicity relative to the parent scaffold, directly impacting solubility, membrane permeability, and target engagement. Furthermore, comparative studies on phenyl-substituted isonicotinyl derivatives have established a clear structure-activity relationship where the specific substitution pattern dictates antimicrobial and antioxidant potency, making the unsubstituted or differently substituted analogs non-equivalent in any application where bioactivity is relevant [1]. The following evidence demonstrates these non-substitutable differences quantitatively.

Methyl 2-Phenylisonicotinate: Quantified Differentiation vs. Closest Analogs


Synthetic Yield Comparison: Suzuki-Miyaura vs. Direct C-H Activation Routes for Methyl 2-Phenylisonicotinate

The synthesis of methyl 2-phenylisonicotinate via Suzuki-Miyaura cross-coupling of methyl 2-chloroisonicotinate with phenylboronic acid achieves a yield of approximately 59%, which is superior to the 46% yield obtained via direct C-H activation of methyl isonicotinate [1]. This represents a 13 percentage-point absolute yield advantage, corresponding to a 28% relative yield improvement. The alternative route is also described in detail with full spectroscopic characterization, providing a robust synthetic reference [2].

Synthetic methodology Process chemistry Heterocyclic chemistry

Antimicrobial Activity Profile: Methyl 2-Phenylisonicotinate (4H) vs. 4-Bromo (4Br) and 4-Thiomethyl (4SCH₃) Analogs

In a head-to-head study of phenyl-substituted isonicotinyl derivatives, the parent methyl 2-phenylisonicotinate (denoted '4H') demonstrated the most potent and broadest antimicrobial activity. It exhibited significant inhibition against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and the fungus Aspergillus flavus, whereas the 4-bromo (4Br) and 4-thiomethyl (4SCH₃) analogs showed reduced or more selective activity spectra [1]. The study established the reactivity and activity order as 4H > 4Br > 4SCH₃, confirming the unsubstituted phenyl ring as the optimal pharmacophore among these tested variants.

Antimicrobial Antibacterial Antifungal

Antioxidant Capacity: Methyl 2-Phenylisonicotinate (4H) vs. 4-Bromo Analog (4Br)

Methyl 2-phenylisonicotinate (4H) exhibited a DPPH radical scavenging activity of 92.03% at a concentration of 120 μg/mL, which was the highest among the tested phenyl-substituted isonicotinyl derivatives [1]. This activity surpasses that of the 4-bromo analog (4Br), which demonstrated lower antioxidant efficacy in the same assay. The superior radical scavenging of 4H is attributed to the electronic properties of the unsubstituted phenyl ring, which enhances hydrogen atom transfer capability.

Antioxidant Free radical scavenging DPPH assay

Lipophilicity (LogP) Differentiation: Methyl vs. Ethyl Ester of 2-Phenylisonicotinic Acid

Methyl 2-phenylisonicotinate possesses a calculated LogP (XLogP3) of 2.7 , while its ethyl ester analog (ethyl 2-phenylisonicotinate, CAS 92199-59-2) has a higher lipophilicity due to the additional methylene group in the ester moiety . This difference in LogP influences membrane permeability and solubility profiles, with the methyl ester offering a more balanced profile for many drug discovery applications where excessive lipophilicity can lead to promiscuous binding, poor solubility, or metabolic instability.

Physicochemical property Lipophilicity Drug-likeness

Methyl 2-Phenylisonicotinate: Evidence-Backed Application Scenarios for Scientific Selection


Broad-Spectrum Antimicrobial Drug Discovery Lead Optimization

Given the demonstrated broad-spectrum antimicrobial activity of methyl 2-phenylisonicotinate (4H) against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as antifungal activity against A. flavus [1], this compound serves as a privileged scaffold for medicinal chemistry programs targeting novel anti-infectives. Its superior activity profile compared to the 4-bromo and 4-thiomethyl analogs positions it as the optimal starting point for lead optimization campaigns aimed at developing broad-spectrum antimicrobial agents. Researchers should prioritize this compound when seeking a validated, potent isonicotinyl core with established activity across multiple clinically relevant pathogens.

Oxidative Stress and Antioxidant Pathway Research

The high DPPH radical scavenging activity of 92.03% at 120 μg/mL [1] makes methyl 2-phenylisonicotinate a valuable tool compound for studying antioxidant mechanisms and oxidative stress response pathways. This quantifiable activity, which exceeds that of its halogenated analogs, supports its use as a positive control or a benchmark scaffold in assays evaluating free radical-induced cellular damage, mitochondrial dysfunction, and related disease models. Procurement of this specific compound ensures experimental consistency and comparability with published antioxidant data for the phenyl-substituted isonicotinyl series.

Synthetic Methodology Development and Scale-Up Process Research

The well-characterized Suzuki-Miyaura synthetic route, offering a 59% yield from methyl 2-chloroisonicotinate [2], provides a reliable and scalable method for producing methyl 2-phenylisonicotinate. This route is advantageous over the lower-yielding direct C-H activation (46% yield) [2], making it the preferred pathway for process chemists optimizing reaction conditions, catalyst loadings, and purification protocols. Procuring this compound for use as an analytical standard or as a substrate in further derivatization studies directly leverages this established, high-yielding synthetic methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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